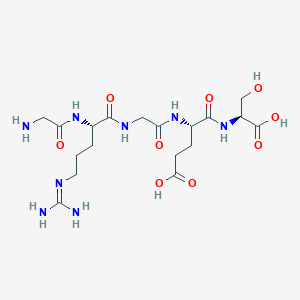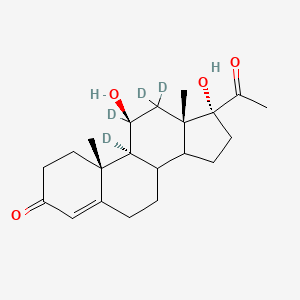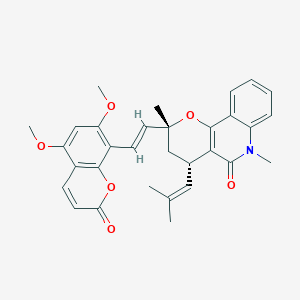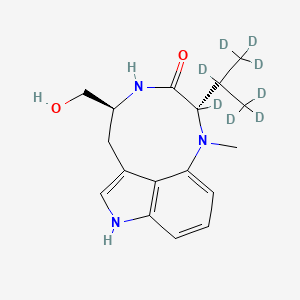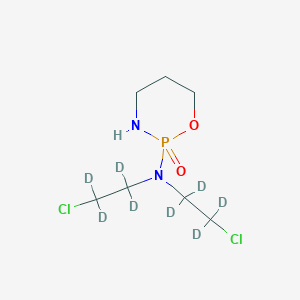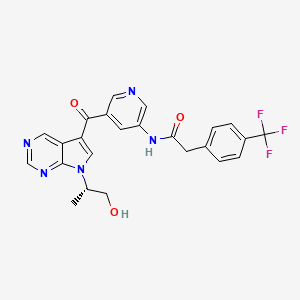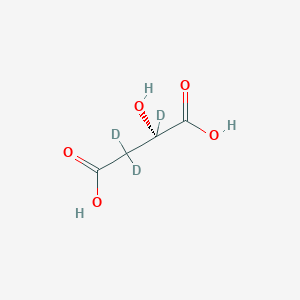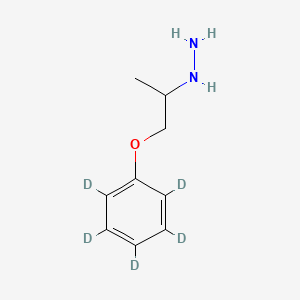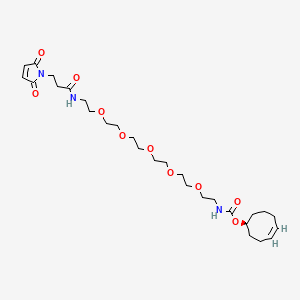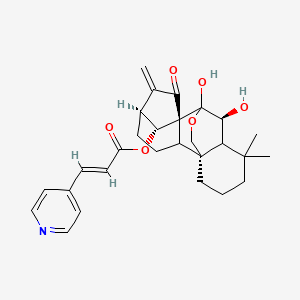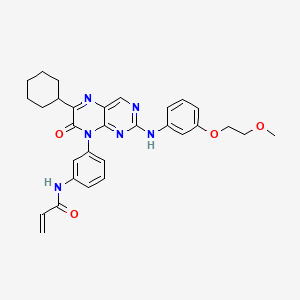![molecular formula C22H28N4O4S B12422790 N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)
N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide is a complex organic compound that features a cyclobutanesulfonamide core with various functional groups attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde precursor.
Attachment of the Hydroxyethyl Group: This step involves the reaction of the indazole derivative with an epoxide or a halohydrin under basic conditions to introduce the hydroxyethyl group.
Formation of the Cyclobutanesulfonamide Core: The cyclobutane ring can be constructed through a [2+2] cycloaddition reaction, followed by sulfonamide formation using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides .
科学的研究の応用
N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to the presence of the indazole moiety.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
Indazole Derivatives: Compounds like niraparib and pazopanib, which also contain the indazole moiety, are used as anticancer agents.
Cyclobutanesulfonamide Derivatives: Other compounds with a cyclobutanesulfonamide core are studied for their potential in various therapeutic areas.
Uniqueness
N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide is unique due to its combination of the indazole moiety and the cyclobutanesulfonamide core, which provides a distinct set of biological activities and potential therapeutic applications .
特性
分子式 |
C22H28N4O4S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide |
InChI |
InChI=1S/C22H28N4O4S/c1-15-20-9-8-18(13-21(20)25-24-15)30-11-10-23-14-22(27)16-4-2-5-17(12-16)26-31(28,29)19-6-3-7-19/h2,4-5,8-9,12-13,19,22-23,26-27H,3,6-7,10-11,14H2,1H3,(H,24,25)/t22-/m0/s1 |
InChIキー |
QCXSPIQLVJHNHV-QFIPXVFZSA-N |
異性体SMILES |
CC1=C2C=CC(=CC2=NN1)OCCNC[C@@H](C3=CC(=CC=C3)NS(=O)(=O)C4CCC4)O |
正規SMILES |
CC1=C2C=CC(=CC2=NN1)OCCNCC(C3=CC(=CC=C3)NS(=O)(=O)C4CCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



